![molecular formula C42H47O11P3-2 B14258810 [2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite CAS No. 185304-40-9](/img/structure/B14258810.png)
[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite is a complex organophosphorus compound with the molecular formula C42H47O11P3 and a molecular weight of 820.737 g/mol . This compound is known for its unique structure, which includes multiple phosphite groups and phenyl rings, making it a subject of interest in various fields of chemistry and industry.
Preparation Methods
The synthesis of [2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite typically involves multi-step organic reactions. One common synthetic route includes the reaction of phenylphosphonic dichloride with 3-(3-diphenoxyphosphanyloxypropoxy)propyl alcohol under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids and phenols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles such as amines, and water for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used as an additive in polymers to enhance their thermal stability and flame retardancy.
Mechanism of Action
The mechanism of action of [2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite involves its ability to interact with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The phosphite groups can also participate in redox reactions, influencing cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to [2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite include other organophosphorus compounds such as triphenyl phosphite and tris(2,4-di-tert-butylphenyl) phosphite. Compared to these compounds, this compound has a more complex structure, which can provide unique properties such as enhanced stability and reactivity .
Properties
CAS No. |
185304-40-9 |
|---|---|
Molecular Formula |
C42H47O11P3-2 |
Molecular Weight |
820.7 g/mol |
IUPAC Name |
[2,3-bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite |
InChI |
InChI=1S/C42H47O11P3/c43-54(44)53-42-29-13-18-36(19-14-30-45-32-16-34-47-55(49-37-20-5-1-6-21-37)50-38-22-7-2-8-23-38)41(42)28-15-31-46-33-17-35-48-56(51-39-24-9-3-10-25-39)52-40-26-11-4-12-27-40/h1-13,18,20-27,29H,14-17,19,28,30-35H2/q-2 |
InChI Key |
ZARBGGWSLVJHHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(OCCCOCCCC2=C(C(=CC=C2)OP([O-])[O-])CCCOCCCOP(OC3=CC=CC=C3)OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




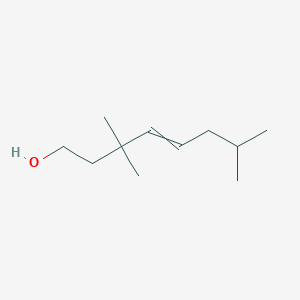
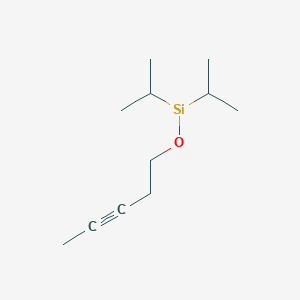
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
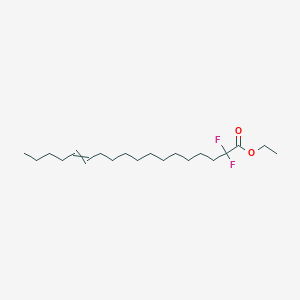
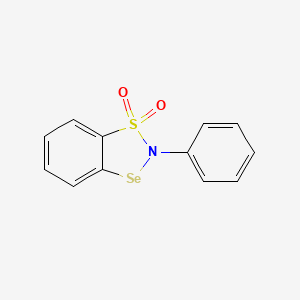
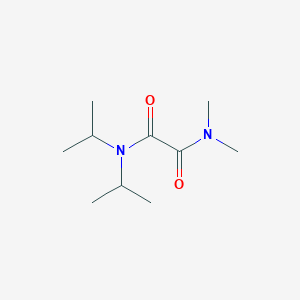
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)

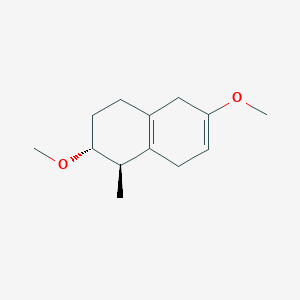

![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis(1-propyl-1H-benzimidazole)](/img/structure/B14258807.png)
